molecular formula C26H32N2O6 B1451265 Fmoc-N-Me-Orn(Boc)-OH CAS No. 2044710-64-5

Fmoc-N-Me-Orn(Boc)-OH

Cat. No. B1451265
CAS RN: 2044710-64-5
M. Wt: 468.5 g/mol
InChI Key: BQYJGTKBQHBSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “Fmoc-N-Me-Orn(Boc)-OH” involves the use of Boc-protected amino acids . In one study, five amino acid esters of betulin were synthesized using alanine (Boc-l-Ala-OH, negative control) and four basic amino acids - natural lysine (Boc-l-Lys (Boc)-OH) and three its unnatural derivatives (Boc-l-Dap (Boc)-OH, Boc-l-Dab (Boc)-OH, and Boc-l-Orn (Boc)-OH) .


Molecular Structure Analysis

The molecular formula of “Fmoc-N-Me-Orn(Boc)-OH” is C26H32N2O6 . The exact mass is 468.226044 .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-Orn(Boc)-OH” has a molecular weight of 468.542 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 657.5±55.0 °C at 760 mmHg . The flash point is 351.4±31.5 °C .

Scientific Research Applications

Molecular Self-Assembly

Fmoc-N-Me-Orn(Boc)-OH can self-assemble into various nanostructures, such as nanofibers, nanoribbons, or nanotubes . These structures have potential applications in nanotechnology, including the development of nanoscale devices and sensors.

Fluorescence Studies

The compound exhibits fluorescence properties that are useful in studying molecular interactions. Changes in fluorescence can indicate the formation of π-π stacking interactions and J-type aggregates, which are relevant in understanding molecular assembly and dynamics .

Gelation Capability

It has been reported that Fmoc-N-Me-Orn(Boc)-OH derivatives can act as organogelators, capable of forming stable thermo-reversible gels in various organic solvents . This property is explored for applications in environmental cleanup, as the gels can potentially absorb and remove pollutants.

Safety and Hazards

The safety data sheet for “Fmoc-N-Me-Orn(Boc)-OH” indicates that it does not pose any significant hazards .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJGTKBQHBSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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